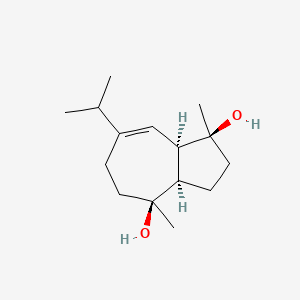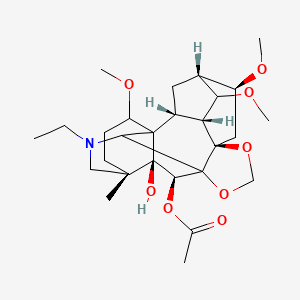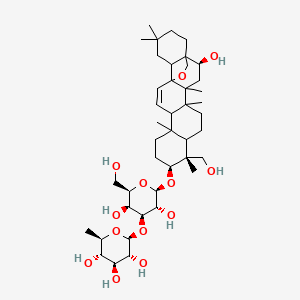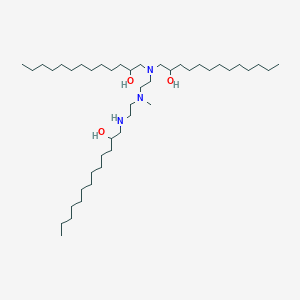
1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is a sesquiterpenoid derivative identified from the plant Alisma orientale. This compound has garnered attention due to its notable bioactive properties, particularly its anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol typically involves the extraction from natural sources such as Alisma orientale. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography .
Industrial Production Methods: Industrial production of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is not extensively documented. the extraction from plant sources remains the primary method, with potential for optimization through biotechnological approaches to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Mechanism of Action
The anti-cancer activity of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and Bcl-2 family proteins, leading to the activation of apoptotic pathways. Additionally, it may inhibit cell proliferation by interfering with cell cycle regulators .
Comparison with Similar Compounds
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol: Known for its anti-cancer properties.
Guaiazulene: Another sesquiterpenoid with anti-inflammatory and anti-oxidant properties.
Bisabolol: A sesquiterpenoid alcohol with anti-irritant and anti-microbial activities.
Uniqueness: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol stands out due to its specific anti-cancer activity, which is not as prominent in other similar sesquiterpenoids. Its unique molecular structure allows for specific interactions with cancer cell targets, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,3aR,4S,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13-,14+,15+/m1/s1 |
InChI Key |
IWQURBSTAIRNAE-KBXIAJHMSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1)(C)O |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)


![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)



